Methylergometrine
説明
Structure
2D Structure
特性
IUPAC Name |
(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBRKDKAWYKMIV-QWQRMKEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904978 | |
| Record name | Methylergonovine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methylergonovine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, acetone, Freely soluble in alcohol, acetone, Sparingly soluble in water, Insoluble in water, 2.04e-01 g/L | |
| Record name | Methylergometrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00353 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYLERGONOVINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methylergonovine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Prisms from methanol, acetone, Shiny crystals from benzene | |
CAS No. |
113-42-8 | |
| Record name | Methylergometrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylergometrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylergometrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00353 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methylergonovine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylergometrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLERGONOVINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W53L6FE61V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYLERGONOVINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methylergonovine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
172 °C with some decomposition, 172 °C | |
| Record name | Methylergometrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00353 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHYLERGONOVINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methylergonovine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Structure and Stereochemical Considerations in Methylergonovine Research
Elucidation of Methylergonovine's Core Ergoline (B1233604) Structure
Methylergonovine is a semi-synthetic derivative of the naturally occurring ergot alkaloid, ergometrine. The foundational structure of methylergonovine, like all ergot alkaloids, is the tetracyclic ergoline ring system. This core is a partially hydrogenated indole[4,3-fg]quinoline. The elucidation of this complex structure was a significant achievement in organic chemistry, building upon the initial isolation and study of ergot alkaloids from the fungus Claviceps purpurea.
The journey to understanding the ergoline structure began with the isolation of the first chemically pure ergot alkaloid, ergotamine, by Arthur Stoll in 1918. However, it was the discovery and structural analysis of simpler ergot alkaloids that paved the way for a complete understanding of the core ergoline skeleton. The structure of ergonovine (ergometrine) was determined in 1935 after it was hydrolyzed to yield (+)-lysergic acid and the amino alcohol (+)-2-aminopropanol. nih.gov This discovery was pivotal, as lysergic acid represents the fundamental ergoline framework upon which the medicinally useful ergot alkaloids are built. nih.gov
The ergoline ring system is biosynthesized from the amino acid L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP). nih.gov This biosynthetic origin accounts for the constant R-chirality at the C-5 position in all naturally derived ergot alkaloids. nih.gov Methylergonovine, being a derivative of lysergic acid, possesses this core tetracyclic structure with specific modifications that contribute to its pharmacological profile.
Stereochemical Determinants of Methylergonovine's Pharmacological Activity
The pharmacological activity of methylergonovine is intricately linked to its three-dimensional structure, particularly the stereochemistry at its chiral centers. The specific spatial arrangement of atoms is crucial for its interaction with various receptors, including serotonergic, dopaminergic, and adrenergic receptors. nih.govnih.gov
The medicinally useful ergot alkaloids are all derivatives of (+)-lysergic acid, which has an R-chirality at the C-8 position. nih.gov This specific configuration is essential for the desired pharmacological effect. Epimerization at this C-8 position, which can occur under certain conditions, leads to the formation of -inine isomers (e.g., ergometrinine (B1599879) from ergometrine), which are generally considered to be less biologically active. mdpi.com
The interaction of methylergonovine with its target receptors is a highly stereospecific process. The defined stereochemistry of the ergoline nucleus and the side chain allows for a precise fit into the binding pockets of its target receptors. For instance, the agonistic and antagonistic activities at various serotonin (B10506) (5-HT) receptor subtypes, such as 5-HT1A, 5-HT1B, 5-HT2A, and others, are dependent on the compound's stereochemical configuration. nih.govnih.gov Similarly, its effects on dopamine (B1211576) receptors are also stereochemically determined. While detailed studies specifically isolating and testing all stereoisomers of methylergonovine are not extensively reported in publicly available literature, the principles of stereoselectivity in drug-receptor interactions are well-established for ergot alkaloids and other pharmacologically active compounds. mdpi.comresearchgate.net
The importance of stereochemistry is underscored by the fact that different enantiomers of a drug can have vastly different pharmacological properties, with one being therapeutic while the other might be inactive or even toxic. researchgate.net
Structural Comparisons of Methylergonovine with Related Ergot Alkaloids and Analogs
Methylergonovine belongs to the family of lysergic acid amide ergot alkaloids. Its structure can be better understood by comparing it with its parent compound, ergometrine, and other related ergot alkaloids like ergotamine and the fundamental building block, lysergic acid.
Key Structural Differences:
Lysergic Acid: This is the core ergoline structure with a carboxyl group at the C-8 position. It is the precursor to the amide derivatives.
Ergometrine: This is a simple amide of lysergic acid, where the carboxyl group is linked to (S)-2-aminopropanol.
Methylergonovine: As a semi-synthetic derivative of ergometrine, it features a slightly larger amino alcohol side chain. Specifically, it is an amide of lysergic acid and (S)-2-aminobutanol. This seemingly minor modification enhances its uterotonic activity and alters its pharmacokinetic profile compared to ergometrine.
Ergotamine: This is a more complex ergot alkaloid belonging to the ergopeptine class. Instead of a simple amino alcohol, the lysergic acid is linked to a tripeptide moiety, which includes L-alanine, L-phenylalanine, and L-proline. This larger, more complex side chain results in a different pharmacological profile, with more pronounced vasoconstrictor effects.
| Compound | Class | Side Chain at C-8 | Key Structural Features |
|---|---|---|---|
| Lysergic Acid | Lysergic Acid | -COOH (Carboxyl group) | Core tetracyclic ergoline ring system. |
| Ergometrine | Lysergic Acid Amide | Amide linkage to (S)-2-aminopropanol | A simple amino alcohol side chain. |
| Methylergonovine | Lysergic Acid Amide | Amide linkage to (S)-2-aminobutanol | A slightly larger amino alcohol side chain than ergometrine. |
| Ergotamine | Ergopeptine | Amide linkage to a tripeptide (L-alanine, L-phenylalanine, L-proline) | A complex peptide side chain. |
Synthetic Pathways and Biosynthetic Origins of Methylergonovine
Semi-Synthetic Derivation of Methylergonovine
Methylergonovine is a semi-synthetic homolog of the natural alkaloid ergonovine. nih.govnih.gov Its production is not a biological process but a targeted chemical synthesis that utilizes lysergic acid as a starting material. nih.gov Lysergic acid itself is a natural product derived from the ergot fungus (Claviceps purpurea). nih.govnih.gov
The synthesis of methylergonovine involves the amidation of the carboxyl group at position C-8 of the lysergic acid molecule. nih.gov This is achieved by reacting (+)-lysergic acid with L-(+)-2-amino-1-butanol (also known as (+)-2-amino-1-butanol). nih.govnih.gov This reaction creates an amide bond, attaching the butanolamine side chain to the ergoline (B1233604) core and resulting in the final methylergonovine compound. nih.gov This process represents the first synthesis of any ergot alkaloid derivative. nih.gov
| Reactant | Reactant | Product |
| (+)-Lysergic Acid | L-(+)-2-Amino-1-butanol | Methylergonovine |
| Formula: C₁₆H₁₆N₂O₂ | Formula: C₄H₁₁NO | Formula: C₂₀H₂₅N₃O₂ |
| Origin: Natural (Fungal Biosynthesis) | Origin: Chemical Reagent | Origin: Semi-Synthetic |
Table 1: Core reactants in the semi-synthetic production of Methylergonovine.
Examination of Natural Ergoline Alkaloid Precursors to Methylergonovine
The ultimate origin of methylergonovine lies in the biosynthetic pathway of ergoline alkaloids in fungi. nih.gov The core tetracyclic ergoline ring system is constructed from two primary metabolic building blocks: the amino acid L-tryptophan and an isoprene (B109036) unit, dimethylallyl pyrophosphate (DMAPP). rsc.orgrsc.orgneu.edu.tr
The biosynthetic pathway proceeds through a series of increasingly complex clavine alkaloids before culminating in the formation of lysergic acid. nih.govrsc.org While dozens of intermediates exist, several key precursors are consistently identified in the pathway leading to lysergic acid.
| Precursor Compound | Role in Biosynthesis |
| L-Tryptophan | Provides the indole (B1671886) ring and adjacent carbon atoms of the ergoline structure. rsc.orgcdnsciencepub.com |
| Dimethylallyl Pyrophosphate (DMAPP) | The isoprene unit that alkylates tryptophan in the first committed step of the pathway. rsc.orgrsc.org |
| Dimethylallyl-tryptophan (DMAT) | The product of the initial prenylation of tryptophan; the first specific intermediate. rsc.org |
| Chanoclavine-I | A key tricyclic intermediate formed after N-methylation and cyclization of DMAT. rsc.orgacs.org |
| Agroclavine (B1664434) | A tetracyclic clavine alkaloid formed from chanoclavine-I; a common intermediate in Claviceps species. nih.govnih.gov |
| Elymoclavine | An oxidized derivative of agroclavine and the immediate precursor to lysergic acid. nih.gov |
| Lysergic Acid | The final product of the main pathway, which serves as the starting material for methylergonovine synthesis. nih.govnih.gov |
Table 2: Key natural precursors in the biosynthetic pathway leading to lysergic acid.
Enzymatic and Chemical Steps in Methylergonovine Biosynthesis and Modification
The formation of methylergonovine is a two-part process: a complex, multi-enzyme biological synthesis to produce lysergic acid, followed by a straightforward chemical modification.
Enzymatic Biosynthesis of Lysergic Acid: The biosynthesis of lysergic acid from primary metabolites is governed by a cluster of genes known as the ergot alkaloid synthesis (EAS) gene cluster. nih.govnih.gov
Prenylation: The pathway begins with the enzyme 4-(γ,γ-dimethylallyl)tryptophan synthase (DmaW or DMATS), which catalyzes the prenylation of L-tryptophan with DMAPP to form 4-dimethylallyl-L-tryptophan (DMAT). nih.govnih.gov This is the first committed step in the entire sequence.
N-methylation: DMAT is then N-methylated by a methyltransferase to yield N-Me-DMAT. rsc.org
Cyclization and Oxidation: A series of successive oxidation and cyclization steps, catalyzed by enzymes such as EasE and EasC, convert N-Me-DMAT into chanoclavine-I. rsc.org
Formation of Tetracyclic Ergoline: Chanoclavine-I is converted to agroclavine. This step is a critical branch point controlled by the enzyme EasA, which dictates the formation of different clavine types in various fungi. nih.govmdpi.com
Final Oxidation: Agroclavine is subsequently oxidized to elymoclavine. The final enzymatic step in the formation of lysergic acid involves the oxidation of elymoclavine, a reaction catalyzed by the enzyme CloA. nih.gov
Chemical Modification to Methylergonovine: Once lysergic acid is isolated from fungal cultures, the final step is a chemical synthesis. As detailed in section 3.1, lysergic acid is chemically coupled with (+)-2-amino-1-butanol. nih.govnih.gov This amidation reaction is not enzymatic and represents the "semi-synthetic" portion of the production process, yielding the final methylergonovine molecule. nih.gov
Mechanistic Pharmacology of Methylergonovine at the Receptor and Cellular Level
Serotonin (B10506) Receptor (5-HTR) Interactions and Signaling Transduction
Methylergonovine's interaction with a broad range of serotonin receptors is central to its mechanism of action. picmonic.comguidetopharmacology.org It demonstrates varied affinities and functional activities across different 5-HT receptor subtypes, leading to a complex pharmacological profile.
5-HT2A Receptor Agonism and Uterotonic Effects of Methylergonovine
The primary therapeutic effect of methylergonovine is attributed to its potent agonist activity at the 5-HT2A receptor subtype. patsnap.com These receptors are densely expressed on the smooth muscle cells of the uterine wall. patsnap.com Activation of 5-HT2A receptors by methylergonovine initiates a signaling cascade that results in forceful and sustained contractions of the uterine smooth muscle. patsnap.comfda.gov This uterotonic action is critical for preventing and controlling postpartum bleeding by compressing uterine blood vessels. patsnap.com The sensitivity of the pregnant uterus to serotonergic and α-adrenergic stimulation increases significantly at term, enhancing the efficacy of methylergonovine. nih.gov
5-HT2B Receptor Activation and Biased Agonism Studies of Methylergonovine
Methylergonovine also functions as a potent agonist at the 5-HT2B receptor. nih.gov Structural and functional studies have provided detailed insights into this interaction. Crystal structures of the human 5-HT2B receptor in complex with methylergonovine have revealed the specific binding modes and key residues responsible for receptor activation. nih.gov
Notably, methylergonovine is the major active metabolite of methysergide, a drug historically used for migraine prophylaxis. nih.gov Unlike methysergide, which acts as a 5-HT2B receptor antagonist, methylergonovine's agonism at this receptor is implicated in the valvular heart disease observed with long-term use of certain serotonergic drugs. nih.gov Research into the 5-HT2B receptor has also explored the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). The structural data from methylergonovine-bound 5-HT2B receptors contributes to understanding the molecular basis of such biased signaling. nih.gov
Interactions of Methylergonovine with 5-HT1A, 5-HT1B, 5-HT1E, 5-HT1F, 5-HT2C, 5-HT5A, and 5-HT7 Receptors
Beyond the 5-HT2A and 5-HT2B receptors, methylergonovine interacts with a variety of other serotonin receptor subtypes, though its activity at these sites is less characterized. It is known to be a partial agonist at 5-HT2 receptors generally. nih.gov
Pharmacological studies have shown that methylergonovine binds to 5-HT1E receptors with a notable affinity, exhibiting a Ki value of less than 100 nM. acnp.org Its affinity and activity at other specific subtypes such as 5-HT1A, 5-HT1B, 5-HT1F, 5-HT2C, 5-HT5A, and 5-HT7 are not as well-defined in publicly available literature, but its classification as an ergot alkaloid suggests a broad spectrum of interaction across the 5-HT receptor family. guidetopharmacology.org
| Receptor Subtype | Reported Interaction with Methylergonovine |
| 5-HT2A | Potent Agonist |
| 5-HT2B | Potent Agonist |
| 5-HT1E | Binds with Ki < 100 nM |
| 5-HT1A | Interaction suggested, specifics not detailed |
| 5-HT1B | Interaction suggested, specifics not detailed |
| 5-HT1F | Interaction suggested, specifics not detailed |
| 5-HT2C | Interaction suggested, specifics not detailed |
| 5-HT5A | Interaction suggested, specifics not detailed |
| 5-HT7 | Interaction suggested, specifics not detailed |
Intracellular Calcium Flux and Phosphoinositide Signaling Pathways Mediated by Methylergonovine
The contractile effects of methylergonovine are mediated through specific intracellular signaling pathways linked to its receptor targets. The activation of Gq/11 protein-coupled receptors, such as the 5-HT2A and 5-HT2B subtypes, is a critical step. patsnap.com
Upon agonist binding, the activated Gq/11 protein stimulates the enzyme phospholipase C (PLC). nih.gov PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govfrontiersin.org IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.gov This sharp increase in cytosolic Ca2+ concentration is the direct trigger for the contraction of smooth muscle cells in the uterus and blood vessels. patsnap.com
Adrenergic Receptor (α-Adrenoceptor) Interactions and Signaling
In addition to its effects on the serotonin system, methylergonovine's pharmacological profile includes significant interactions with adrenergic receptors, which complement its uterotonic and vasoconstrictive actions. picmonic.comguidetopharmacology.org
α1-Adrenergic Receptor Agonism and Smooth Muscle Contraction Induced by Methylergonovine
Methylergonovine acts as a partial agonist at α1-adrenergic receptors. nih.gov These receptors are prevalent on vascular smooth muscle and also contribute to uterine muscle tone. nih.govcvpharmacology.com Similar to 5-HT2A receptors, α1-adrenoceptors are coupled to the Gq/11 protein signaling cascade. youtube.com
Therefore, agonism at α1-receptors by methylergonovine also initiates the phospholipase C-IP3-Ca2+ pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction. youtube.comnih.gov This dual action on both serotonergic and adrenergic receptors results in a potent and sustained contractile effect on the uterus and contributes to the generalized vasoconstriction observed with this compound. patsnap.com
| Receptor Family | Receptor Subtype | Signaling Pathway | Key Second Messengers | Cellular Effect |
| Serotonin (5-HT) | 5-HT2A, 5-HT2B | Gq/11 -> Phospholipase C | IP3, DAG | Increased Intracellular Ca2+ |
| Adrenergic | α1 | Gq/11 -> Phospholipase C | IP3, DAG | Increased Intracellular Ca2+ |
α2A and α2B Receptor Binding Profiles of Methylergonovine
| Receptor Subtype | Methylergonovine Binding Affinity (Kᵢ) |
|---|---|
| α2A Adrenergic Receptor | Data not available in search results |
| α2B Adrenergic Receptor | Data not available in search results |
Vasoconstrictive Mechanisms Mediated by Methylergonovine's Adrenergic Activation
The pronounced vasoconstrictive effect of methylergonovine is a key component of its mechanism of action and is primarily mediated through its interaction with adrenergic receptors on vascular smooth muscle. semanticscholar.org The stimulation of alpha-adrenergic receptors, which are Gq-protein coupled receptors, initiates a well-defined intracellular signaling cascade. nih.govsemanticscholar.org
Dopamine (B1211576) Receptor (DR) Interactions and Functional Consequences of Methylergonovine
Methylergonovine is recognized for its broad interactions with the dopaminergic system, acting as either a partial agonist or an antagonist depending on the specific receptor subtype and tissue environment. karger.com The ergot alkaloid class of compounds demonstrates complex binding characteristics at dopamine receptors, which underlies their diverse pharmacological profiles. mdpi.comnih.gov
D1 Receptor Antagonism/Agonism in Methylergonovine Action
Methylergonovine is primarily characterized as a dopamine D1 receptor antagonist. karger.com D1 receptors, which are Gs-coupled, play a crucial role in mediating the excitatory effects of dopamine on neurons. patsnap.comwikipedia.org By acting as an antagonist, methylergonovine binds to the D1 receptor but does not activate it, thereby blocking dopamine from binding and initiating its downstream signaling cascade, which involves the production of cyclic AMP (cAMP). patsnap.com
Functionally, the blockade of D1 receptors can modulate various physiological and psychological processes, including motor control, reward processing, and cognition. patsnap.comnih.gov Antagonism at D1 receptors can reduce the reinforcing effects of certain stimuli and influence response likelihood and behavioral engagement. patsnap.comnih.govqueensu.ca
D2L and D3 Receptor Binding Characterization of Methylergonovine
While it is established that ergot alkaloids interact with D2-like dopamine receptors, specific, quantitative binding data for methylergonovine at the D2L and D3 subtypes are not available in the retrieved search results. nih.govnih.gov However, data for other ergoline (B1233604) derivatives illustrate the class's high affinity for these receptors. For instance, the ergoline dopamine agonists cabergoline (B1668192) and lisuride (B125695) show high affinity for the D2 receptor, and their affinity for the D3 receptor subtype is comparable to that of other potent dopamine agonists. nih.gov The binding characteristics of ergot alkaloids at these receptors often show antagonist-like properties at the D2 receptor and agonist-like properties at the D3 receptor. nih.gov
| Receptor Subtype | Methylergonovine Binding Affinity (Kᵢ) | Binding Affinity (Kᵢ) of Related Ergot Alkaloids (for context) |
|---|---|---|
| Dopamine D1 Receptor | Acts as an antagonist karger.com | Lisuride: 56.7 nM Pergolide: 447 nM nih.gov |
| Dopamine D2L Receptor | Data not available in search results | Lisuride: 0.95 nM Cabergoline: 0.61 nM nih.gov |
| Dopamine D3 Receptor | Data not available in search results | Lisuride: 1.08 nM Pergolide: 0.86 nM Cabergoline: 1.27 nM nih.gov |
Influence of Methylergonovine on Dopamine Release and Uptake
The concentration of dopamine in the synaptic cleft is tightly regulated by the interplay between its release from presynaptic vesicles and its reuptake from the synapse. This process is primarily managed by the dopamine transporter (DAT), which recycles extracellular dopamine back into the presynaptic terminal, and the vesicular monoamine transporter 2 (VMAT2), which packages cytosolic dopamine into vesicles for subsequent release. nih.govmdpi.commdpi.com
There is no direct evidence from the provided search results to indicate that methylergonovine exerts a significant influence on the function of either the dopamine transporter (DAT) or the vesicular monoamine transporter 2 (VMAT2). Its effects on the dopaminergic system appear to be mediated primarily through direct receptor binding rather than modulation of dopamine release or reuptake dynamics. nih.govpurdue.edunih.gov
Interaction of Methylergonovine with Nicotinic Acetylcholine (B1216132) Receptors (nAChR)
Recent research has identified a novel interaction between methylergonovine and the nicotinic acetylcholine receptor (nAChR) system. nih.gov Specifically, methylergonovine has been shown to inhibit the activity of the α3β4 nAChR subtype. nih.govresearchgate.net This receptor is an ion channel crucial for neurotransmission in the autonomic nervous system. nih.gov
The mechanism of this inhibition is non-competitive, meaning methylergonovine does not compete with the endogenous ligand, acetylcholine, at its binding site. nih.gov Instead, it is suggested to modulate the receptor's function by interacting with specific residues on both the α3 and β4 subunits. nih.gov This interaction is reversible and concentration-dependent. nih.gov By inhibiting the α3β4 nAChR, methylergonovine can suppress neural signaling, which may influence physiological processes such as blood pressure and heart rate. nih.gov
α3β4 nAChR Regulation and Neural Signaling Modulation by Methylergonovine
Methylergonovine, an ergot alkaloid, demonstrates significant regulatory effects on the α3β4 nicotinic acetylcholine receptor (nAChR), a subtype of ligand-gated ion channels crucial for various physiological functions. Research using Xenopus oocytes and two-electrode voltage clamp techniques has revealed that methylergonovine inhibits the activity of the α3β4 nAChR. nih.gov This inhibition is characterized as being reversible, concentration-dependent, and non-competitive. nih.gov
The modulatory action of methylergonovine on this receptor is highly specific, involving interactions with particular amino acid residues. Electrophysiological analysis indicates that the inhibitory effect is mediated through the compound's interaction with the E175 residue of the α3-subunit and the E51 residue of the β4-subunit of the receptor. nih.gov By targeting these specific sites, methylergonovine modulates the function of the α3β4 nAChR. nih.gov Given that the α3β4 nAChR is involved in cardiovascular and gastrointestinal regulation, its inhibition by methylergonovine presents a potential avenue for therapeutic applications in disorders related to these systems. nih.gov The modulation of these receptors represents a key aspect of methylergonovine's impact on neural signaling pathways. nih.gov
Table 1: Regulatory Effects of Methylergonovine on α3β4 nAChR
| Parameter | Finding | Source |
|---|---|---|
| Target Receptor | α3β4 nicotinic acetylcholine receptor (nAChR) | nih.gov |
| Mode of Action | Inhibition | nih.gov |
| Inhibition Characteristics | Reversible, Concentration-Dependent, Non-Competitive | nih.gov |
| Molecular Interaction Sites | E175 residue (α3-subunit), E51 residue (β4-subunit) | nih.gov |
| Physiological Implication | Modulation of cardiovascular and gastrointestinal regulation | nih.gov |
Implications for Analgesic Potential and Addiction Research
While methylergonovine is not primarily classified or used as a pain reliever, its interaction with specific neuronal receptors has implications for analgesic research. pillintrip.com The broader family of nicotinic acetylcholine receptors, which includes the α3β4 subtype targeted by methylergonovine, is known to be involved in the complex pathways of pain modulation. Therefore, studying the non-competitive inhibitory mechanism of methylergonovine at the α3β4 nAChR can provide valuable insights for the development of novel analgesic compounds that target specific nAChR subtypes.
In the context of addiction research, methylergonovine has not been associated with drug abuse or psychological or physical dependence. fda.govfda.gov However, its pharmacological profile is of interest to the field. The α3β4 nAChR has been linked in genome-wide association studies to nicotine (B1678760) addiction and heavy smoking. nih.gov The ability of methylergonovine to act as a non-competitive inhibitor of this specific receptor subtype makes it a useful pharmacological tool. Researchers can utilize methylergonovine to investigate the function and signaling of the α3β4 nAChR, potentially uncovering new therapeutic strategies for addiction where this receptor plays a significant role. nih.govnih.gov
Regulation of Endothelial-Derived Relaxation Factor Release by Methylergonovine
Methylergonovine exhibits a complex dual action on vascular tissue, directly causing vasoconstriction on smooth muscle while simultaneously modulating the release of Endothelium-Derived Relaxation Factor (EDRF), which is primarily Nitric Oxide (NO). nih.govnih.govwikipedia.org In studies using human coronary arteries, methylergonovine was shown to elicit endothelium-dependent relaxations that are mediated by NO. nih.gov
Table 2: Comparative Vascular Effects of Methylergonovine and Ergonovine
| Compound | Effect on Vascular Smooth Muscle | Endothelium-Dependent NO Release | Mediating Endothelial Receptor | Source |
|---|---|---|---|---|
| Methylergonovine | Contraction | Stimulates NO-mediated relaxation | 5-HT1B | nih.gov |
| Ergonovine | Contraction | Does not elicit NO-mediated relaxation | N/A | nih.gov |
Pharmacokinetic and Biotransformation Research of Methylergonovine
Absorption and Distribution Profiles of Methylergonovine in Biological Systems
Methylergonovine is rapidly absorbed following both oral and intramuscular (IM) administration. drugs.comdrugbank.com The bioavailability of an oral dose is approximately 60%, while an IM injection increases the bioavailability to 78%. fda.govfda.gov
Studies in fasting healthy female volunteers have provided specific insights into its absorption kinetics. Following a 0.2 mg oral tablet, the mean peak plasma concentration (Cmax) was found to be 3243 ± 1308 pg/mL, which was reached at a mean time (tmax) of 1.12 ± 0.82 hours. fda.govrxlist.com In comparison, a 0.2 mg IM injection resulted in a higher Cmax of 5918 ± 1952 pg/mL and a faster tmax of 0.41 ± 0.21 hours. fda.govrxlist.com Interestingly, the rate of gastrointestinal absorption appears to be slower in postpartum women, with a tmax of about 3 hours, compared to healthy male volunteers with a tmax of 0.5 hours. fda.govfda.govnih.govfda.govwikidoc.org
Once in the bloodstream, methylergonovine is rapidly distributed to the tissues. glowm.com Pharmacokinetic studies following intravenous (IV) injection show that the compound is distributed from the plasma to peripheral tissues within 2 to 3 minutes or less. fda.govrxlist.comwikidoc.org The distribution half-life is very short, estimated to be between 1 and 3 minutes. nih.govmedchemexpress.com The volume of distribution (Vdss/F) has been calculated to be 56.1 ± 17.0 liters. fda.govfda.govwikidoc.org Methylergonovine is also known to be distributed into breast milk. drugs.comnih.gov
Table 1: Pharmacokinetic Parameters of Methylergonovine
| Parameter | Oral Administration (0.2 mg tablet) | Intramuscular Administration (0.2 mg) |
|---|---|---|
| Bioavailability | ~60% drugs.comdrugbank.comfda.govglowm.com | 78% drugbank.comfda.govmims.com |
| Mean Peak Plasma Concentration (Cmax) | 3243 ± 1308 pg/mL fda.govrxlist.com | 5918 ± 1952 pg/mL fda.govrxlist.com |
| Mean Time to Peak Plasma Concentration (tmax) | 1.12 ± 0.82 hours fda.govrxlist.com | 0.41 ± 0.21 hours fda.govrxlist.com |
| Volume of Distribution (Vdss/F) | 56.1 ± 17.0 L fda.govfda.govwikidoc.org | Not specified |
| Distribution Half-Life | Not specified | 1-3 minutes nih.govmedchemexpress.com |
Hepatic Metabolism and First-Pass Effects of Methylergonovine
Methylergonovine undergoes extensive first-pass metabolism in the liver. drugbank.comglowm.commims.com This initial metabolism significantly reduces the amount of the drug that reaches systemic circulation after oral administration and is the likely reason for the lower bioavailability of the oral form compared to the intramuscular route. fda.govfda.govrxlist.comnih.gov The liver is the primary site of metabolism for ergot alkaloids in general. drugbank.comfda.govfda.govrxlist.comnih.gov In vitro studies have indicated that the metabolic pathways for methylergonovine include N-demethylation and hydroxylation of the phenyl ring. pom.go.id
Role of Cytochrome P450 (CYP3A4) Isoenzymes in Methylergonovine Biotransformation
The biotransformation of methylergonovine is significantly influenced by the cytochrome P450 enzyme system, specifically the CYP3A4 isoenzyme. hmdb.caeuropa.eu CYP3A4, found predominantly in the liver and intestines, is responsible for metabolizing a vast number of foreign compounds, including many drugs. wikipedia.orgnih.govmedsafe.govt.nz In the case of methylergonovine, CYP3A4 plays a crucial role in its metabolism. hmdb.caeuropa.eu
Impact of CYP3A4 Modulators on Methylergonovine Metabolism
The metabolism of methylergonovine can be significantly altered by other substances that inhibit or induce the CYP3A4 enzyme. rxlist.comwikipedia.org
CYP3A4 Inhibitors: Potent inhibitors of CYP3A4 can decrease the metabolism of methylergonovine, leading to higher plasma concentrations and an increased risk of toxicity. drugs.commims.commedscape.com This interaction is a significant concern, as it can lead to vasospasm, cerebral ischemia, and ischemia of the extremities. drugs.comrxlist.com Examples of potent CYP3A4 inhibitors include macrolide antibiotics (like erythromycin (B1671065) and clarithromycin), HIV protease inhibitors (such as ritonavir (B1064) and nelfinavir), and azole antifungals (e.g., ketoconazole, itraconazole, voriconazole). drugs.comrxlist.commims.commedscape.com Grapefruit juice is also a known inhibitor of CYP3A4 in the gut wall and can increase the risk of methylergonovine-related side effects. wellrx.com
CYP3A4 Inducers: Conversely, drugs that are strong inducers of CYP3A4 can increase the metabolism of methylergonovine, potentially decreasing its pharmacological effect. rxlist.com Nevirapine and rifampicin (B610482) are examples of strong CYP3A4 inducers. rxlist.com
Table 2: Examples of CYP3A4 Modulators Affecting Methylergonovine Metabolism
| Modulator Type | Examples | Effect on Methylergonovine |
|---|---|---|
| Inhibitors | Macrolide antibiotics (e.g., erythromycin), HIV protease inhibitors (e.g., ritonavir), Azole antifungals (e.g., ketoconazole), Grapefruit juice drugs.comrxlist.commims.commedscape.comwellrx.com | Increased plasma concentrations, potential for toxicity drugs.comrxlist.com |
| Inducers | Nevirapine, Rifampicin rxlist.com | Decreased pharmacological action rxlist.com |
Excretion Pathways of Methylergonovine and its Metabolites
The primary route of elimination for methylergonovine and its metabolites is through the bile and into the feces. glowm.commims.compom.go.id A very small amount of the drug is excreted in the urine. nih.govglowm.com Studies in male volunteers have shown that only about 3% of an oral dose is eliminated as the parent drug in the urine. pom.go.idnih.gov As mentioned previously, methylergonovine is also secreted into breast milk, although generally in amounts considered clinically insignificant. nih.govnih.gov
Elimination Half-Life of Methylergonovine
The elimination of methylergonovine from the plasma is biphasic. fda.govfda.govfda.govwikidoc.org The mean elimination half-life is approximately 3.39 hours, with a reported range of 1.5 to 12.7 hours. fda.govfda.govfda.govwikidoc.orgdroracle.ai Some studies have reported a shorter elimination half-life of about 0.5 to 2 hours. nih.gov After intravenous administration in two subjects, the beta phase half-life was found to be 1.9 hours. nih.gov Due to its relatively rapid elimination, no accumulation of the drug was observed after repeated oral administrations. fda.govnih.govwikidoc.orgnih.gov
In Vitro and Animal Model Investigations of Methylergonovine Effects
Cellular Pharmacology Studies of Methylergonovine
Methylergonovine's effects at the cellular level have been a subject of various in vitro investigations to elucidate its pharmacological profile.
Methylergonovine is a semi-synthetic ergot alkaloid recognized for its potent uterotonic effects. medscape.comuspharmacist.com It directly stimulates the smooth muscle of the uterus, leading to an increase in the tone, rate, and amplitude of rhythmic contractions. drugbank.comrxlist.com This action results in a rapid and sustained tetanic uterotonic effect. medscape.comdrugbank.comrxlist.com The underlying mechanism involves the stimulation of various receptors, including serotoninergic (specifically 5-HT2A), dopaminergic, and alpha-adrenergic receptors on uterine smooth muscle cells. patsnap.commedkoo.comnih.gov This stimulation increases intracellular calcium levels, which in turn triggers the contraction of the uterine muscle fibers. patsnap.com
In laboratory settings, rhythmic uterine contractions can be elicited spontaneously or after the application of methylergonovine. nih.gov Studies on human myometrial preparations have confirmed its direct action on uterine smooth muscle. medscape.com The intense uterine contractions are typically followed by periods of relaxation. glowm.com
Interactive Table: Receptor Activity of Methylergonovine in Uterine Tissue
| Receptor Target | Effect of Methylergonovine | Consequence |
| Serotonin (B10506) 5-HT2A Receptors | Agonist | Increased intracellular calcium, leading to smooth muscle contraction. patsnap.com |
| Alpha-adrenergic Receptors | Agonist | Enhanced smooth muscle contraction. patsnap.comnih.gov |
| Dopamine (B1211576) D1 Receptors | Antagonist | Increased tone, rate, and amplitude of rhythmic uterine contractions. drugbank.com |
Research indicates that methylergonovine has effects on cardiac cells. It is suggested to be necessary for the normal proliferation of embryonic cardiac myocytes and normal heart development. drugbank.com Furthermore, it appears to protect cardiomyocytes from apoptosis, the process of programmed cell death. drugbank.com However, other studies highlight the potential for methylergonovine to induce coronary vasospasm, which can lead to myocardial ischemia and infarction due to its vasoconstrictive properties on smooth muscle. nih.gov
While direct in vitro studies on methylergonovine's effect on embryonic cardiac myocyte proliferation and apoptosis are not extensively detailed in the provided results, the compound's known vasoconstrictive actions raise important considerations for cardiac tissue.
The genotoxicity of chemical compounds is often evaluated using in vitro tests such as the sister chromatid exchange (SCE) assay in Chinese Hamster Ovary (CHO) cells. gazi.edu.trnih.govnih.govunlp.edu.ar This assay is a sensitive indicator for assessing potential mutagens and carcinogens. gazi.edu.tr An increase in SCE frequency suggests that a substance may cause genetic damage. gazi.edu.tr
While the search results mention the use of CHO cells for testing the genotoxicity of various chemicals, including some that induce chromosomal aberrations and SCE, there is no specific information available from the provided abstracts regarding in vitro genotoxicity assessments of methylergonovine, including data on sister chromatid exchange frequencies in CHO cells. gazi.edu.trnih.gov
Comparative Pharmacodynamic Studies of Methylergonovine in Preclinical Models
Comparative studies are crucial for understanding the relative efficacy and specific properties of a drug in relation to other therapeutic agents.
Methylergonovine and 15-methyl prostaglandin (B15479496) F2α (carboprost) are both effective uterotonic agents used to control postpartum hemorrhage. nih.govresearchgate.netbarpetaogs.co.in Both drugs increase uterine contractility, but through different mechanisms. uspharmacist.comnih.gov Methylergonovine acts on adrenergic and serotonin receptors, while prostaglandins (B1171923) like 15-methyl PGF2α enhance intramyometrial calcium concentration to stimulate uterine contractions. nih.govpjog.org
A randomized study comparing intravenous methylergonovine (0.2 mg) with intramuscular 15-methyl PGF2α (250 µg) found that while both were effective, 15-methyl PGF2α was more efficacious in reducing total blood loss in the first four hours after delivery. nih.govresearchgate.net Another comparative study also concluded that intramuscular prostaglandin F2α is a better alternative to intravenous methylergonovine in reducing blood loss. barpetaogs.co.in A meta-analysis of six clinical trials confirmed that carboprost (B24374) was more effective in reducing the duration of the third stage of labor and the amount of blood loss. pjog.org
Interactive Table: Comparative Efficacy of Methylergonovine and 15-methyl Prostaglandin F2α
| Parameter | Methylergonovine | 15-methyl Prostaglandin F2α | Finding |
| Mean Blood Loss (first 4 hours) | 291.20 ± 43.81 mL | 259.24 ± 54.55 mL | 15-methyl PGF2α showed significantly less blood loss. nih.gov |
| Duration of Third Stage of Labor | 3.24 ± 0.69 minutes | 3.01 ± 0.59 minutes | No statistically significant difference. nih.gov |
Ergot alkaloids as a class are known for their vasoconstrictive properties. drugbank.com However, the intensity of this effect varies among different derivatives. Methylergonovine and its parent compound, ergonovine, are noted for their strong uterotonic effects and relatively weaker vasoconstrictive abilities when compared to other ergot alkaloids like ergotamine. nih.govdrugbank.com This differential effect is clinically significant, as potent vasoconstriction can lead to adverse cardiovascular events. patsnap.com
In vitro studies on human coronary arteries have shown that both methylergonovine and ergonovine are weak vasoconstrictors in untreated preparations. nih.gov Interestingly, the study revealed that contractions in response to methylergonovine are inhibited by the release of nitric oxide (NO) from the endothelium, an effect not observed with ergonovine. nih.gov This suggests a modulatory mechanism that may temper methylergonovine's vasoconstrictive action. The concurrent use of methylergonovine with other vasoconstrictors can amplify its effects, potentially leading to severe hypertension. patsnap.com
Central Nervous System Research in Animal Models
Methylergonovine's Role in Pain Perception Pathways
The investigation of methylergonovine's direct effects on pain perception pathways in animal models is an area of ongoing research. However, its known interactions with specific neurotransmitter systems, particularly the serotonergic system, provide a basis for its potential modulatory role in nociception. The serotonin (5-HT) receptor family, widely distributed in the central and peripheral nervous systems, is critically involved in regulating mood, cognition, and pain perception. nih.gov
Methylergonovine is known to interact with several serotonin receptor subtypes. guidetopharmacology.org Specifically, it acts as an agonist at the 5-HT₂B receptor. nih.govoup.com Furthermore, its metabolite, methylergometrine, is a non-selective agonist of most serotonin receptors. wikipedia.org The 5-HT₁ and 5-HT₂A receptors, in particular, have been identified as playing a role in pain perception. nih.gov The 5-HT₁A receptor is implicated in modulating pain in the brain, making it a target for therapeutic agents for chronic pain. nih.gov The 5-HT₂A receptor also contributes to the complex processing of pain signals. wikipedia.org
While direct studies on methylergonovine in established animal pain models like the hot-plate test or neuropathic pain models are not extensively detailed in the provided literature, its activity at serotonin receptors suggests a potential mechanism for influencing these pathways. mdpi.comnih.gov Animal models are crucial for investigating the mechanisms of pain and the efficacy of potential analgesics. nih.govnih.gov Given that methylergonovine is an antagonist at some 5-HT₂A receptors, it may influence pain processing through this mechanism. wikipedia.orgreprocell.com The intricate relationship between the serotonergic system and pain modulation underscores the need for further targeted studies to elucidate the specific role of methylergonovine in pain perception pathways.
Modulation of Behavioral Responses by Methylergonovine
Methylergonovine has been shown to modulate a variety of behavioral responses in several animal models, primarily through its action as an antagonist of dopamine receptors and an agonist of serotonin receptors. guidetopharmacology.orgnih.govphysiology.org
In invertebrate models, methylergonovine has demonstrated significant effects on learned and innate behaviors. In the sea slug Aplysia, which is used for studying the cellular basis of learning and memory, methylergonovine acts as a dopamine antagonist. physiology.org Research on an in vitro analogue of operant conditioning showed that methylergonovine blocked the contingent-dependent enhancement of reinforced motor patterns, suggesting that dopamine is a critical mediator of these neuronal modifications. physiology.org In the nematode Caenorhabditis elegans, methylergonovine, identified as an agonist of G protein-coupled serotonin receptors, was found to reliably trigger egg-laying behavior, a stereotyped action controlled by the serotonergic system. pnas.org
Studies in arthropods have also revealed behavioral modulation. In crayfish, methylergonovine, acting as a non-specific dopamine receptor antagonist, was observed to alter agonistic (aggressive) behavior. biologists.com Specifically, its administration to subordinate large crayfish significantly increased their win rate against smaller, naive opponents, a reversal of the expected "loser effect". biologists.com
In vertebrate models, research in zebrafish (Danio rerio) larvae has highlighted methylergonovine's role as a 5-HT₂B receptor agonist. oup.com In a model for Dravet syndrome, a form of epilepsy, methylergonovine suppressed convulsive seizure-like swim behaviors in a concentration-dependent manner and significantly reduced the frequency of electrographic seizure events. oup.com
These studies across diverse animal phyla demonstrate that methylergonovine can significantly alter complex behaviors, including learning, social interaction, and motor control, by targeting key neurotransmitter systems.
Data Table: Effects of Methylergonovine on Behavioral Responses in Animal Models
| Animal Model | Observed Behavioral Effect | Proposed Mechanism of Action |
|---|---|---|
| Aplysia (Sea Slug) | Blocked enhancement of motor patterns in an analogue of operant conditioning. physiology.org | Dopamine antagonist. physiology.org |
| Crayfish | Increased win rate in subordinate animals during agonistic encounters. biologists.com | Non-specific dopamine receptor antagonist. biologists.com |
| C. elegans (Nematode) | Elicited egg-laying behavior. pnas.org | Serotonin receptor agonist. pnas.org |
Advanced Analytical Methodologies for Methylergonovine Quantification and Characterization
High-Performance Liquid Chromatography (HPLC) Techniques for Methylergonovine
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of methylergonovine, particularly in pharmaceutical formulations. ontosight.ainih.gov The method typically involves a reversed-phase column and a mobile phase consisting of a buffer and an organic solvent. ijbpas.com
One developed and validated RP-HPLC method for methylergonovine maleate (B1232345) in parenteral dosage forms utilized a Phenomenex Luna C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (70:30 v/v) adjusted to pH 6.5. ijbpas.com Detection was performed using a UV detector at 310 nm. ijbpas.com The method was found to be linear in the concentration range of 12 to 28 μg/ml, with a correlation coefficient (r²) of 0.9979. ijbpas.com Such methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, and robust. ijbpas.com HPLC with fluorescence detection has also been used, offering high sensitivity for analysis in biological matrices like human breast milk. researchgate.net
Table 3: Example of a Validated RP-HPLC Method for Methylergonovine Maleate
| Parameter | Specification | Reference |
|---|---|---|
| Column | Phenomenex Luna C18 (250×4.6 mm, 5μ) | ijbpas.com |
| Mobile Phase | Ammonium acetate : Acetonitrile (70:30 v/v), pH 6.5 | ijbpas.com |
| Flow Rate | 1.0 ml/min | ijbpas.com |
| Detection | UV at 310 nm | ijbpas.com |
| Linearity Range | 12 - 28 μg/ml | ijbpas.com |
| Correlation Coefficient (r²) | 0.9979 | ijbpas.com |
| Retention Time | 6.123 min | ijbpas.com |
Spectrophotometric Approaches for Methylergonovine Analysis
Spectrophotometry is another analytical method employed for the determination of methylergonovine. ontosight.ai This technique relies on measuring the amount of light absorbed by the methylergonovine molecules at a specific wavelength. ontosight.ai The concentration of the drug in a solution is directly proportional to its absorbance, allowing for quantification. While generally less specific and sensitive than chromatographic methods, spectrophotometry can be a simpler and more cost-effective approach for certain applications, such as quality control of pharmaceutical preparations where the sample matrix is less complex.
Method Validation and Quality Control in Methylergonovine Research
Rigorous method validation is a prerequisite for the reliable use of any analytical method in methylergonovine research and quality control. axios-research.comijbpas.com Validation is performed to ensure the method is suitable for its intended purpose and provides accurate, reproducible, and reliable results. Key validation parameters, as stipulated by guidelines from bodies like the ICH and FDA, include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govijbpas.com
Accuracy: Often assessed through recovery studies, where a known amount of the drug is added to a sample and the percentage recovered is measured. For one HPLC method, recovery was between 99.0% and 100.0%. ijbpas.com
Precision: Evaluates the closeness of agreement between a series of measurements from the same sample. It is typically expressed as the relative standard deviation (%RSD), with values less than 2% being desirable for HPLC methods. ijbpas.com
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ijbpas.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For a specific HPLC method, the LOD and LOQ were found to be 1.471 μg/ml and 4.4588 μg/ml. ijbpas.com
Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition or flow rate. ijbpas.com
Quality control samples are analyzed alongside study samples to monitor the performance of the analytical method over time and ensure the integrity of the generated data. axios-research.com
Emerging Research Avenues and Translational Perspectives for Methylergonovine
Methylergonovine as a Chemosensitizer in Cancer Research
While primarily known for its use in obstetrics, methylergonovine is gaining attention in oncology as a potential chemosensitizer. nih.gov The rationale behind this exploration lies in its ability to enhance the efficacy of existing cancer therapies. Research suggests that methylergonovine may be employed to make cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents. nih.govresearchgate.net This emerging application is still in the early stages of investigation, with ongoing studies aiming to elucidate the precise mechanisms through which methylergonovine exerts its chemosensitizing effects and to identify specific cancer types and chemotherapy regimens where its adjunctive use could be most beneficial. nih.govresearchgate.net
Investigations into Methylergonovine's Modulatory Effects on Neural Activity
Methylergonovine's interaction with various receptor systems in the central nervous system, including dopaminergic and serotonergic receptors, has prompted research into its effects on neural activity. probes-drugs.orgoup.com Studies have demonstrated its ability to modulate neuronal processes, highlighting its potential as a tool to understand complex neural circuits and behaviors. physiology.orgplos.org
In animal models, methylergonovine has been used as a dopamine (B1211576) antagonist to investigate the role of dopamine in reward-mediated learning and behavior. physiology.orgplos.orgresearchgate.net For instance, research in Aplysia has shown that methylergonovine can block the enhancement of motor patterns typically induced by contingent reinforcement, suggesting that dopamine plays a crucial role in these neuronal modifications. physiology.orgresearchgate.net At higher concentrations, it can disrupt rhythmic motor patterns, while at lower concentrations, it selectively blocks synaptic connections within the reinforcement pathway. physiology.orgresearchgate.net
Furthermore, investigations in zebrafish models of Dravet syndrome, a severe form of epilepsy, have shown that methylergonovine can suppress convulsive behaviors and electrographic seizure activity. oup.com This effect is thought to be mediated through its interaction with 5-HT2B receptors, suggesting a potential therapeutic avenue for certain neurological disorders. oup.com Additionally, research in rats has indicated that methylergonovine can inhibit the monosynaptic stretch reflex, a key component in motor control, by modulating the activity of C-fiber sensory neurons via 5-HT1D receptors. nih.gov This finding opens up possibilities for modulating reflex function in conditions like spinal cord injury. nih.gov
Methylergonovine's Effects on Neural Activity
| Model System | Observed Effect | Receptor Implication | Reference |
|---|---|---|---|
| Aplysia (Sea Slug) | Blocks reinforcement-induced enhancement of motor patterns | Dopamine receptors | physiology.orgresearchgate.net |
| Zebrafish (Dravet Syndrome Model) | Suppresses convulsive behaviors and seizure activity | 5-HT2B receptors | oup.com |
| Rats (Spinal Cord Injury Model) | Inhibits monosynaptic stretch reflex | 5-HT1D receptors | nih.gov |
Structural Biology and Computational Modeling of Methylergonovine-Receptor Complexes
The interaction of methylergonovine with its target receptors, particularly serotonin (B10506) receptors, has been a subject of detailed structural and computational analysis. nih.goveco-vector.com These studies are crucial for understanding the molecular basis of its pharmacological effects and for guiding the design of new drugs with improved selectivity and efficacy.
Crystal structures of the human 5-HT2B receptor in complex with methylergonovine have provided significant insights into its agonist activity. nih.govresearchgate.net These studies reveal that methylergonovine binds to the orthosteric site of the receptor, forming key interactions with specific amino acid residues. A salt bridge with aspartic acid D1353.32 and a π-π stacking interaction with phenylalanine residues F3406.51 and F3416.52 are critical for its binding. nih.gov The indole (B1671886) N(1)-H of methylergonovine also interacts with threonine T1403.37 and alanine (B10760859) A2255.46, which are important for receptor activation. nih.govbmbreports.org The subtle difference in the positioning of this indole group compared to other ergoline (B1233604) ligands like LSD and ergotamine may account for their varied pharmacological profiles. nih.gov
Computational modeling, including docking and molecular dynamics simulations, complements these structural studies by predicting how methylergonovine and other ligands interact with receptor models. eco-vector.comresearchgate.net These in silico approaches help in identifying crucial ligand-protein interactions that are essential for a compound's activity. researchgate.net For example, a deep learning framework called LISA-CPI, which integrates molecular image and protein structural representations, has been used to predict compound-protein interactions and has identified methylergonovine as a potential antagonist of the 5-HT2A receptor. nih.gov
Key Molecular Interactions of Methylergonovine with the 5-HT2B Receptor
| Interacting Residue | Type of Interaction | Significance | Reference |
|---|---|---|---|
| D1353.32 | Salt Bridge | Orthosteric site binding | nih.gov |
| F3406.51 and F3416.52 | π-π Stacking | Stabilizes the ergoline ring system | nih.gov |
| T1403.37 | Hydrogen Bond | Receptor activation | nih.govbmbreports.org |
| A2255.46 | Van der Waals Interaction | Receptor activation | nih.govbmbreports.org |
Future Directions in Methylergonovine Mechanistic Pharmacology Research
The multifaceted pharmacological profile of methylergonovine continues to present new avenues for research. Future investigations are likely to delve deeper into the molecular mechanisms that underpin its diverse effects, with a focus on biased agonism and receptor-specific signaling pathways.
A key area of future research will be to further elucidate the structural determinants of biased signaling at serotonin receptors. researchgate.netnih.gov Understanding how methylergonovine can selectively activate certain downstream signaling pathways while antagonizing others at the same receptor could lead to the development of more specific and safer therapeutic agents. researchgate.net This will involve a combination of advanced structural biology techniques, such as cryo-electron microscopy, and sophisticated computational methods to model the dynamic nature of receptor-ligand interactions. bmbreports.orgresearchgate.net
Another promising direction is the continued exploration of methylergonovine's therapeutic potential beyond its traditional uses. Its effects on neural activity and its potential as a chemosensitizer in cancer warrant further preclinical and, eventually, clinical investigation. nih.govoup.com Research will need to focus on identifying the specific patient populations and disease contexts where methylergonovine or its derivatives could offer a therapeutic advantage. Furthermore, the development of highly sensitive analytical methods, such as LC-MS/MS, will be crucial for conducting detailed pharmacokinetic and pharmacodynamic studies to support these new applications. nih.gov
Q & A
Q. What experimental models are most suitable for studying the uterotonic mechanism of methylergonovine?
Methylergonovine’s mechanism involves ergot alkaloid receptor agonism, primarily targeting serotonin (5-HT2B) and α-adrenergic receptors. To study this, in vitro models such as isolated human myometrial tissue strips can quantify contractile responses under controlled conditions (e.g., calcium flux assays). In vivo rodent models are used to assess dose-dependent effects on postpartum hemorrhage (PPH), but ethical guidelines require justification for animal use. Ensure replication of physiological conditions (e.g., postpartum hormone levels) to enhance translational validity .
Q. How can researchers standardize efficacy assessments of methylergonovine in postpartum hemorrhage (PPH) clinical trials?
Use randomized controlled trials (RCTs) with predefined endpoints: blood loss quantification (e.g., calibrated drape method), need for additional uterotonics, or transfusion rates. Stratify participants by risk factors (e.g., primiparity, placental retention) to control confounding variables. Meta-analyses should adhere to PRISMA guidelines, incorporating heterogeneity tests (I² statistic) to address variability in study designs .
Q. What pharmacokinetic parameters are critical when evaluating methylergonovine dosing regimens?
Focus on bioavailability (oral vs. intramuscular administration), plasma half-life (2–4 hours), and metabolite profiling (via LC-MS/MS). Population pharmacokinetic models can identify covariates (e.g., hepatic impairment) affecting drug clearance. Cross-over studies in healthy volunteers vs. postpartum women must account for physiological changes (e.g., expanded blood volume) .
Advanced Research Questions
Q. How should contradictory data on methylergonovine’s safety profile in hypertensive patients be resolved?
Contradictions arise from heterogeneous study populations and outcome definitions. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design prospective cohort studies with continuous blood pressure monitoring and pre-eclampsia stratification. Use multivariate regression to isolate methylergonovine’s effect from confounding antihypertensives .
Q. What methodologies address the limitations of retrospective studies on methylergonovine-associated adverse effects?
Retrospective studies often lack granularity in dosing and comorbidities. Implement a nested case-control design within electronic health record (EHR) databases, applying propensity score matching to balance covariates. Sensitivity analyses can assess unmeasured confounding, while machine learning (e.g., random forests) identifies high-risk patient subgroups .
Q. How can in vitro and in vivo data be integrated to predict methylergonovine-drug interactions?
Use physiologically based pharmacokinetic (PBPK) modeling to simulate interactions with CYP3A4 inhibitors (e.g., fluconazole). Validate with static (e.g., [I]/Ki ratio) and dynamic (e.g., time-dependent inhibition) assays. Clinical studies should measure serum ergot alkaloid levels and adverse event rates in co-administered cohorts .
Q. What statistical approaches are optimal for analyzing rare but severe side effects (e.g., coronary vasospasm) in methylergonovine studies?
For rare events, employ exact logistic regression or Bayesian hierarchical models to handle sparse data. Meta-analyses should use Freeman-Tukey double arcsine transformation to stabilize variance. Case-crossover designs can temporally link drug administration to acute events .
Methodological Guidance for Data Interpretation
Q. How to design a comparative effectiveness study between methylergonovine and carboprost tromethamine?
Use a non-inferiority RCT with a margin defined by clinical consensus (e.g., Δ blood loss ≤200 mL). Pre-specify adaptive randomization for high-risk subgroups. Blinded outcome adjudication reduces bias, while mixed-effects models account for center-level variability .
Q. What biomarkers validate the therapeutic efficacy of methylergonovine in atypical PPH cases?
Measure uterine artery pulsatility index (via Doppler ultrasound) and tissue plasminogen activator (tPA) levels. Correlate these with clinical outcomes using receiver operating characteristic (ROC) curves. Longitudinal studies should assess biomarker dynamics post-administration .
Q. How to reconcile disparities in methylergonovine’s uterotonic potency across ethnic populations?
Conduct pharmacogenomic studies targeting polymorphisms in serotonin receptors (e.g., HTR2B rs10194776) and metabolizing enzymes (CYP2D6). Use genome-wide association studies (GWAS) with ancestry-specific principal components to adjust for population stratification .
Data Reproducibility and Reporting Standards
Q. What protocols ensure reproducibility in methylergonovine preclinical studies?
Adhere to ARRIVE 2.0 guidelines: report sample size justification, randomization methods, and blinding. Share raw data (e.g., uterine contraction traces) in repositories like Figshare. Replicate findings across multiple cell lines or animal strains to confirm generalizability .
Q. How to structure supplementary materials for methylergonovine clinical trial submissions?
Include de-identified participant-level data, statistical code (R/Python), and assay validation certificates. Annotate adverse event tables with MedDRA codes. Use hyperlinks in the main manuscript to connect to supplementary figures/tables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
